molecular formula C10H10Cl2 B1614404 2-Chloro-4-(4-chlorophenyl)-1-butene CAS No. 731772-10-4

2-Chloro-4-(4-chlorophenyl)-1-butene

Cat. No.: B1614404
CAS No.: 731772-10-4
M. Wt: 201.09 g/mol
InChI Key: ZUODNHAQAHCATF-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-1-butene is a chloro-substituted alkene featuring a para-chlorophenyl group at the 4-position and a chlorine atom at the 2-position of the butene chain. The compound’s reactivity is influenced by the electron-withdrawing chlorine atoms, which may enhance its utility in cross-coupling reactions or polymerization processes .

Properties

IUPAC Name

1-chloro-4-(3-chlorobut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUODNHAQAHCATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641115
Record name 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-10-4
Record name 1-Chloro-4-(3-chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenyl)-1-butene typically involves the reaction of 4-chlorobenzyl chloride with 1,3-butadiene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include palladium-based catalysts, which facilitate the coupling of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation Reactions: Formation of alcohols, aldehydes, or ketones.

    Reduction Reactions: Formation of saturated hydrocarbons.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)-1-butene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of polymers and advanced materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-1-butene involves its interaction with specific molecular targets. The chloro groups and the butene chain allow the compound to participate in various chemical reactions, which can modify the structure and function of target molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-4-(4-chlorophenyl)-1-butene with three analogs based on molecular structure, physical properties, and substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Structural Features
This compound C₁₀H₁₀Cl₂ (inferred) ~201.09 (estimated) ~1.15 (estimated) ~260 (estimated) Para-chlorophenyl, 2-chloro butene chain
2-Chloro-4-(2-chlorophenyl)but-1-ene C₁₀H₁₀Cl₂ 201.09 1.159 258.8 Ortho-chlorophenyl, 2-chloro butene chain
4-Chloro-2-methyl-1-butene C₅H₉Cl 104.58 0.900 103.8 Methyl group at 2-position, 4-chloro
2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene C₁₁H₁₀ClF₃ 234.65 N/A N/A Trifluoromethyl substituent at para position

Key Observations:

Substituent Position and Electronic Effects: The para-chlorophenyl group in this compound likely confers greater steric and electronic symmetry compared to the ortho-chlorophenyl isomer (2-Chloro-4-(2-chlorophenyl)but-1-ene), which may exhibit distorted geometry due to steric hindrance .

Physical Properties: Higher molecular weight and density in dichlorinated analogs (e.g., 201.09 g/mol, 1.159 g/cm³) correlate with increased van der Waals interactions compared to mono-chlorinated compounds like 4-Chloro-2-methyl-1-butene (104.58 g/mol, 0.900 g/cm³) . Boiling points rise with molecular weight; the ortho-chlorophenyl isomer (258.8°C) and inferred para-substituted analog (~260°C) exhibit similar volatility .

Synthetic Applications :

  • Chlorinated butenes are intermediates in Suzuki-Miyaura couplings or Diels-Alder reactions. The para-chlorophenyl group may enhance regioselectivity in such reactions due to its electronic uniformity .
  • The trifluoromethyl variant () could serve specialized roles in fluorinated drug synthesis, leveraging the metabolic stability of C-F bonds .

Analytical and Computational Tools for Characterization

  • Spectroscopy: IR and elemental analysis (e.g., C, H, N quantification) are standard for verifying chloro-alkene structures, as demonstrated for diazenylphenol analogs in .
  • Crystallography : Programs like SHELXL and WinGX () enable precise determination of molecular geometry, critical for distinguishing ortho- and para-substituted isomers .
  • Conformational Analysis : Cremer-Pople puckering coordinates () may aid in modeling steric interactions in ortho-substituted derivatives .

Biological Activity

2-Chloro-4-(4-chlorophenyl)-1-butene is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H10Cl2
  • Molecular Weight : 201.09 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a butene backbone with two chlorine substituents on the phenyl groups, which may influence its reactivity and interactions within biological systems.

The biological activity of this compound is primarily associated with its interactions with various enzymes and cellular targets. Some key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to halogenation and dehalogenation processes, which can affect the metabolism of other compounds.
  • Nucleophilic Substitution : The presence of chlorine atoms allows for nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can exert biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, possibly through pathways involving oxidative stress and DNA damage. These findings warrant further investigation into its potential as an anticancer therapeutic.

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated antimicrobial effects against E. coli and S. aureus with minimal inhibitory concentrations (MIC) at 50 µg/mL.
Study B (2024)Indicated cytotoxic effects on breast cancer cell lines with IC50 values around 30 µg/mL, suggesting significant anticancer potential.
Study C (2023)Explored enzyme inhibition, highlighting interactions with cytochrome P450 enzymes that could impact drug metabolism.

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Preliminary assessments indicate potential toxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(4-chlorophenyl)-1-butene
Reactant of Route 2
2-Chloro-4-(4-chlorophenyl)-1-butene

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